molecular formula C13H12N2O2 B13876557 N-(3-hydroxypyridin-2-yl)-4-methylbenzamide

N-(3-hydroxypyridin-2-yl)-4-methylbenzamide

Cat. No.: B13876557
M. Wt: 228.25 g/mol
InChI Key: AAIWUDITVLKGCD-UHFFFAOYSA-N
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Description

N-(3-hydroxypyridin-2-yl)-4-methylbenzamide is a chemical compound that belongs to the class of benzamides It features a pyridine ring substituted with a hydroxyl group at the 3-position and an amide linkage to a 4-methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypyridin-2-yl)-4-methylbenzamide typically involves the reaction of 3-hydroxypyridine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypyridin-2-yl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: 3-ketopiperidine-2-yl-4-methylbenzamide.

    Reduction: N-(3-aminopyridin-2-yl)-4-methylbenzamide.

    Substitution: N-(3-chloropyridin-2-yl)-4-methylbenzamide.

Scientific Research Applications

N-(3-hydroxypyridin-2-yl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxypyridin-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amide linkage play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxypyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(3-hydroxypyridin-2-yl)-4-chlorobenzamide: Similar structure but with a chlorine substituent on the benzene ring.

Uniqueness

N-(3-hydroxypyridin-2-yl)-4-methylbenzamide is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different binding affinities and selectivities compared to other similar compounds.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-(3-hydroxypyridin-2-yl)-4-methylbenzamide

InChI

InChI=1S/C13H12N2O2/c1-9-4-6-10(7-5-9)13(17)15-12-11(16)3-2-8-14-12/h2-8,16H,1H3,(H,14,15,17)

InChI Key

AAIWUDITVLKGCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)O

Origin of Product

United States

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